molecular formula C8H6BrNO3 B14846029 4-Acetyl-6-bromopyridine-2-carboxylic acid

4-Acetyl-6-bromopyridine-2-carboxylic acid

Cat. No.: B14846029
M. Wt: 244.04 g/mol
InChI Key: GFXUAVJNKRXLFN-UHFFFAOYSA-N
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Description

4-Acetyl-6-bromopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-bromopyridine-2-carboxylic acid typically involves the bromination of 4-acetylpyridine-2-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-bromopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate in aqueous medium under reflux conditions.

    Reduction Reactions: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Substitution Reactions: Products include 4-acetyl-6-aminopyridine-2-carboxylic acid or 4-acetyl-6-thiopyridine-2-carboxylic acid.

    Oxidation Reactions: The major product is 4-carboxy-6-bromopyridine-2-carboxylic acid.

    Reduction Reactions: The major product is 4-(1-hydroxyethyl)-6-bromopyridine-2-carboxylic acid.

Scientific Research Applications

4-Acetyl-6-bromopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-bromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: Similar in structure but lacks the acetyl group.

    4-Bromo-2,6-pyridinedicarboxylic acid: Contains an additional carboxylic acid group.

    6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an acetyl group.

Uniqueness

4-Acetyl-6-bromopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a bromine atom on the pyridine ring. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-acetyl-6-bromopyridine-2-carboxylic acid

InChI

InChI=1S/C8H6BrNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13)

InChI Key

GFXUAVJNKRXLFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Br)C(=O)O

Origin of Product

United States

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